4-Carboxylatomethylenebut-2-en-4-olide is a chemical compound categorized as a butenolide due to its structural characteristics, which include a carboxymethylene group. Its molecular formula is and it has a molecular weight of approximately 172.09 g/mol. This compound is significant in various biochemical processes and has been studied for its potential applications in scientific research.
4-Carboxylatomethylenebut-2-en-4-olide is classified under the category of monocarboxylic acids and is also recognized as a butenolide. It falls under the ChEBI (Chemical Entities of Biological Interest) ontology with the identifier CHEBI:57263, which categorizes it based on its chemical structure and biological relevance .
The synthesis of 4-Carboxylatomethylenebut-2-en-4-olide can be achieved through several methods, primarily involving the modification of existing organic compounds. One common approach is through the reaction of suitable precursors under controlled conditions to yield the desired product.
The molecular structure of 4-Carboxylatomethylenebut-2-en-4-olide features a butenolide ring with a carboxylate substituent. The structural representation can be depicted using both InChI and SMILES notations:
InChI=1S/C6H4O4/c1-3(2)5(8)9-6(3)10/h1-2H,(H,8,9)/p-1
C1=C(C(=O)OC1=CC(=O)[O])
The compound's molecular weight is approximately 172.09 g/mol, and it has specific structural features that allow it to participate in various chemical reactions relevant to organic synthesis .
4-Carboxylatomethylenebut-2-en-4-olide can undergo several types of chemical reactions:
The specific reagents and conditions used for these reactions vary depending on the desired product outcome. Common reagents include acids for hydrolysis and bases for decarboxylation.
The mechanism by which 4-Carboxylatomethylenebut-2-en-4-olide exerts its biological effects involves its interaction with various biochemical pathways:
Studies have shown that this compound can influence microbial growth and metabolism, particularly in environments where chloroaromatic compounds are present .
Relevant data on melting point, boiling point, and solubility can be found in chemical databases such as PubChem .
4-Carboxylatomethylenebut-2-en-4-olide has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2